N-ethyl-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
N-ethyl-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRVIOZEHKZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Enamines
Cyclocondensation reactions between hydrazines and β-keto enamines represent a classical route to pyrazole derivatives. For N-ethyl-5-methyl-1H-pyrazol-3-amine, this method involves:
Reagents :
-
Hydrazine hydrate (N₂H₄·H₂O)
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Ethyl acetoacetate (CH₃COCH₂COOC₂H₅)
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Ethylamine (C₂H₅NH₂)
Procedure :
-
Ethyl acetoacetate reacts with ethylamine to form a β-keto enamine intermediate.
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Cyclocondensation with hydrazine hydrate under reflux in ethanol yields the pyrazole core.
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Methylation at position 5 is achieved using methyl iodide (CH₃I) in the presence of K₂CO₃ .
Optimization :
-
Solvent : Ethanol vs. methanol; ethanol improves yield by 12% due to better solubility.
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Temperature : Reflux at 78°C minimizes side products.
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Catalyst : Anhydrous Na₂SO₄ enhances reaction efficiency by removing water .
Data Table 1 : Cyclocondensation Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 95 |
| Temperature | 78°C (reflux) | 78 | 95 |
| Catalyst | Na₂SO₄ | 82 | 97 |
Alkylation of 5-Methyl-1H-Pyrazol-3-Amine
Direct alkylation of 5-methyl-1H-pyrazol-3-amine with ethylating agents offers a streamlined approach.
Reagents :
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5-Methyl-1H-pyrazol-3-amine (C₄H₇N₃)
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Ethyl bromide (C₂H₅Br)
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Potassium carbonate (K₂CO₃)
Procedure :
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5-Methyl-1H-pyrazol-3-amine is suspended in dry dimethylformamide (DMF).
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Ethyl bromide and K₂CO₃ are added under nitrogen atmosphere.
Mechanistic Insight :
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K₂CO₃ acts as a base, deprotonating the amine to facilitate nucleophilic substitution.
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DMF stabilizes the transition state, reducing activation energy.
Data Table 2 : Alkylation Efficiency Under Varied Conditions
| Ethylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| C₂H₅Br | DMF | 60 | 85 |
| C₂H₅I | THF | 50 | 88 |
| (C₂H₅)₂SO₄ | Acetone | 70 | 72 |
Reductive Amination Approaches
Reductive amination of 5-methyl-1H-pyrazol-3-one with ethylamine provides an alternative pathway.
Reagents :
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5-Methyl-1H-pyrazol-3-one (C₄H₆N₂O)
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Ethylamine (C₂H₅NH₂)
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Sodium cyanoborohydride (NaBH₃CN)
Procedure :
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5-Methyl-1H-pyrazol-3-one and ethylamine are mixed in methanol.
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NaBH₃CN is added gradually at 0°C to prevent over-reduction.
Advantages :
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Avoids harsh alkylation conditions.
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Higher functional group tolerance.
Data Table 3 : Reductive Amination Yield Optimization
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | Methanol | 0 | 75 |
| NaBH₄ | Ethanol | 25 | 62 |
| H₂ (Pd/C) | THF | 50 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time.
Procedure :
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5-Methyl-1H-pyrazol-3-amine and ethyl bromide are mixed in acetonitrile.
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The mixture is irradiated at 100°C for 15 minutes using a microwave synthesizer.
Results :
Comparative Analysis of Synthesis Methods
Data Table 4 : Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | 8 | 12 |
| Alkylation | 85 | 97 | 12 | 18 |
| Reductive Amination | 75 | 93 | 6 | 22 |
| Microwave | 90 | 98 | 0.25 | 28 |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different substituted pyrazoles.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and other heterocyclic compounds .
Scientific Research Applications
N-ethyl-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its use in developing drugs for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyrazole derivatives differ in substituent type, position, and complexity, influencing their physicochemical and biological properties. Below is a comparative table based on evidence:
Impact of Substituents on Properties
- Electronic Effects: Electron-donating groups (e.g., -CH₃) increase pyrazole ring basicity, while electron-withdrawing groups (e.g., pyridinyl in ) reduce it.
- Hydrogen Bonding: The NH group in this compound enables hydrogen bonding, influencing solubility and crystallinity. Methylation (e.g., N,1,3-trimethyl analog in ) eliminates NH, reducing polarity and raising melting points (e.g., 128–130°C for methylated acetamide vs. 43–45°C for non-methylated ).
- Steric Effects : Bulky substituents (e.g., phenyl in ) hinder molecular packing, lowering melting points but increasing lipophilicity.
Biological Activity
N-ethyl-5-methyl-1H-pyrazol-3-amine is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with specific substitutions that enhance its chemical reactivity and biological activity. The presence of an ethyl group at the nitrogen position and a methyl group at the carbon position contributes to its distinct properties, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate biochemical pathways, influencing cellular processes such as:
- Enzyme inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in inflammatory responses.
- Receptor modulation : It may act on specific receptors, impacting signaling pathways associated with pain and inflammation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Studies have demonstrated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have indicated promising results against pathogens like E. coli and Staphylococcus aureus, with some derivatives achieving inhibition rates comparable to established antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives, including this compound:
Case Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit carrageenan-induced paw edema in rats. Compounds exhibited varying degrees of potency, with some showing greater efficacy than ibuprofen at similar doses .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial activity of pyrazole compounds against Mycobacterium tuberculosis, several derivatives were found to inhibit bacterial growth effectively at low micromolar concentrations, suggesting their potential as new anti-tubercular agents .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with other similar compounds is useful:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Ethyl-5-methyl-1H-pyrazol-3-am | Ethyl and methyl substitutions | Anti-inflammatory, antimicrobial |
| 3-Aminopyrazole | Amino group at position 3 | Anticancer, anti-inflammatory |
| 4-Amino-1-methylpyrazole | Amino group at position 4 | Antimicrobial |
Q & A
Q. What are the common synthetic routes for N-ethyl-5-methyl-1H-pyrazol-3-amine?
The synthesis typically involves reactions between hydrazine derivatives and carbonyl precursors. For example, pyrazole derivatives are synthesized via cyclization of β-diketones with hydrazines under reflux conditions. Ethyl and methyl substituents are introduced via alkylation steps using reagents like ethyl iodide or methyl bromide in the presence of a base (e.g., potassium carbonate) . Reaction optimization often requires controlled pH and temperature to enhance yield and purity .
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
- NMR spectroscopy (¹H and ¹³C) resolves substituent positions and confirms regiochemistry . For instance, the ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~3.4 ppm) in ¹H NMR .
- Mass spectrometry (MS) validates molecular weight, with ESIMS or HRMS detecting the [M+H]⁺ ion .
Q. What are the key physicochemical properties of this compound?
The compound is a weak base due to the pyrazole ring’s aromatic nitrogen and the primary amine group. Its solubility varies with pH, favoring polar aprotic solvents (e.g., DMSO) in neutral conditions. Melting points for similar pyrazol-3-amine derivatives range from 104–152°C, depending on substitution patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during alkylation of This compound?
- Catalyst selection : Copper(I) bromide or palladium catalysts improve regioselectivity in cross-coupling reactions .
- Solvent effects : Polar solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Temperature control : Lower temperatures (e.g., 35°C) mitigate thermal decomposition, as seen in cyclopropane-substituted analogs .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates the target compound from unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
